REACTION_CXSMILES
|
C(=O)([O-])[O-].[NH4+:5].[NH4+].Cl[C:8]1[S:9][C:10]([N+:14]([O-:16])=[O:15])=[C:11]([Cl:13])[N:12]=1>C(#N)C>[NH2:5][C:8]1[S:9][C:10]([N+:14]([O-:16])=[O:15])=[C:11]([Cl:13])[N:12]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C(N1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
To remove unreacted 2,4-dichloro-5-nitrothiazole
|
Type
|
STIRRING
|
Details
|
the product is stirred into about 100 ml of petroleum ether at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |